2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-8-4-12(21-15(18-8)16-7-17-21)23-11-5-20(6-11)14(22)13-9(2)19-10(3)24-13/h4,7,11H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJGVZIUNDIUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The 2,4-dimethylthiazole subunit is classically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides. Organic Syntheses outlines a robust protocol using chloroacetone and thioacetamide under reflux conditions. Key steps include:
- In situ generation of thioacetamide by reacting acetamide with phosphorus pentasulfide.
- Cyclocondensation with chloroacetone in benzene, yielding 2,4-dimethylthiazole after neutralization and distillation.
This method achieves high purity but requires careful control of stoichiometry to avoid side products like 2,4-dimethyloxazole.
Construction of the Azetidine-Carbonyl Moiety
Azetidine Ring Closure via Staudinger Ketene-Imine Cycloaddition
Azetidine rings are commonly synthesized via Staudinger reactions involving imines and ketenes. A modified approach from thiazolyl-azetidinone hybrid syntheses employs chloroacetyl chloride and triethylamine to cyclize hydrazinyl-thiazole precursors. For example:
- 3-Chloro-4-[(4-substituted-benzylidene)hydrazinyl]azetidin-2-ones are formed by treating hydrazinyl-thiazoles with chloroacetyl chloride in 1,4-dioxane at 0°C, followed by triethylamine-mediated dehydrohalogenation.
- Yields for analogous compounds range from 59–77% , with purity confirmed via NMR and IR spectroscopy.
Synthesis of the Triazolopyrimidine Fragment
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 5-methyl-triazolo[1,5-a]pyrimidin-7-ol subunit is accessible via CuAAC, as demonstrated in triazolopyrimidine patent syntheses. Critical steps include:
Base-Mediated [3 + 2] Cyclization
Recent advancements highlight Cs₂CO₃ in DMSO as a superior base for triazole formation, enabling 95% conversion in β-ketophosphonate-azide reactions. This method avoids harsh conditions and ensures chemoselectivity for 1,4,5-trisubstituted triazoles.
Final Assembly via Sequential Coupling Reactions
Amide Bond Formation Between Thiazole and Azetidine
The azetidine-1-carbonyl group is conjugated to the thiazole’s C5 position using standard acyl chloride chemistry:
Etherification of Azetidine with Triazolopyrimidine
The 7-hydroxy group of the triazolopyrimidine undergoes nucleophilic substitution with the azetidine’s C3-hydroxyl group:
- Mitsunobu conditions (DIAD, PPh₃) facilitate ether linkage formation in anhydrous THF.
- Alternative methods use Cs₂CO₃ in DMSO to promote SN2 displacement at elevated temperatures.
Optimization and Challenges
Catalytic and Solvent Effects
Protecting Group Strategies
- Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are employed to protect amines during azetidine and triazolopyrimidine syntheses.
- Final deprotection uses hydrogenolysis (Pd/C) or acidic conditions (HCl in dioxane).
Data Tables
Table 1. Comparative Yields for Key Intermediate Syntheses
*Yield estimated from analogous procedures.
Table 2. Solvent and Base Optimization for Triazole Formation
| Base | Solvent | Conversion (%) | Selectivity (1,4,5-TT) |
|---|---|---|---|
| KOH | CH₃CN | 12 | Low |
| Cs₂CO₃ | DMSO | 95 | High |
| Cs₂CO₃ | DMF | 73 | Moderate |
Chemical Reactions Analysis
Types of Reactions it Undergoes
2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: : Conversion to oxidized forms using agents like hydrogen peroxide or KMnO₄.
Reduction: : Reduction of specific functional groups using reducing agents like LiAlH₄.
Substitution: : Electrophilic or nucleophilic substitution reactions to modify specific sites on the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, usually under an inert atmosphere.
Substitution: : Halogenating agents, strong bases or acids depending on the substitution type.
Major Products Formed
Oxidation: : Corresponding oxidized derivatives
Reduction: : Reduced forms with altered functional groups
Substitution: : Various substituted products based on the substituents introduced
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that compounds containing thiazole and triazole derivatives exhibit significant antitumor properties. For instance:
- Study Findings : A series of thiazole derivatives were evaluated for their cytotoxic effects against human cancer cell lines. One derivative showed an IC value of 2.94 µM against HepG2 cells, indicating promising antitumor activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Research Insights : Similar compounds with thiazole structures have shown broad-spectrum antibacterial activity. Some derivatives have been reported to inhibit the growth of Mycobacterium smegmatis, suggesting that 2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole may also possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Observations : Modifications in the triazole and thiazole portions significantly affect the potency and selectivity against cancer cell lines. For example, variations in substituents on the thiazole ring have been linked to enhanced cytotoxic effects .
Case Studies
Several case studies highlight the applications and effectiveness of related compounds in drug discovery:
Mechanism of Action
Molecular Targets and Pathways Involved
The specific mechanism of action of 2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole depends on its application and the biological system it interacts with. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects. It can also affect specific signaling pathways, leading to changes in cellular behavior and responses.
Comparison with Similar Compounds
Triazolopyrimidine Derivatives
Triazolopyrimidine is a privileged scaffold in medicinal chemistry. Key analogs include:
Bioactivity Insights :
Thiazole Derivatives
Thiazole-containing analogs highlight the impact of substituents on bioactivity:
Structure-Activity Relationships (SAR) :
Azetidine-Containing Compounds
Azetidine’s small ring size (3-membered) introduces strain and rigidity:
Biological Activity
The compound 2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole (CAS Number: 2097859-05-5) is a novel synthetic molecule that exhibits potential biological activities. This article reviews its biological activity based on various research findings, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₂S |
| Molecular Weight | 344.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that compounds similar to 2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of triazole and thiazole showed potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM for certain derivatives .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cytotoxicity Assays : The compound was evaluated against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results indicated moderate to high cytotoxicity with IC₅₀ values ranging from 1.06 to 2.73 μM .
- Mechanism of Action : The studies suggest that the compound induces apoptosis in cancer cells and may affect cell cycle progression by arresting cells in the G0/G1 phase .
Case Study 1: Triazole Derivatives
A study focused on the synthesis and evaluation of triazole derivatives revealed that modifications to the triazole ring significantly enhanced biological activity. The introduction of a thiazole moiety was particularly beneficial for increasing potency against cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis of related compounds showed that the presence of specific functional groups such as the methyl group on the triazole ring contributed to improved binding affinity and biological activity. This indicates that structural modifications can lead to more effective therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for this compound, and what reaction conditions are critical for yield improvement?
The synthesis typically involves cyclization reactions between hydrazine derivatives and pyrimidine precursors. Key steps include:
- Using solvents like ethanol or DMF to facilitate cyclization .
- Catalysts such as sodium hydride or POCl₃ for intermediate formation (e.g., converting 5-amino-2-(methylthio)thiazole-4-carboxamide to its carbonitrile derivative) .
- Purification via recrystallization from DMF-EtOH (1:1) mixtures to isolate the final product . Yield optimization requires strict control of temperature (reflux conditions) and stoichiometric ratios of reagents .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
Methodologies include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ring systems .
- IR spectroscopy to identify functional groups like carbonyl (C=O) and thiazole (C-S) .
- Elemental analysis to validate empirical formulas and purity (>95% by HPLC) .
- Mass spectrometry for molecular weight confirmation .
Q. What functional groups in the compound are most reactive, and how do they influence downstream modifications?
- The hydrazinyl group on the triazolo[1,5-a]pyrimidine moiety enables nucleophilic substitutions, facilitating coupling reactions with azetidine .
- The thiazole ring’s sulfur atom participates in hydrogen bonding, affecting biological interactions .
- The azetidine-1-carbonyl group serves as a bioisostere for peptide bonds, enhancing metabolic stability .
Advanced Research Questions
Q. How can molecular docking studies predict interactions with target enzymes like fungal 14-α-demethylase (CYP51)?
- Use PDB structures (e.g., 3LD6) to model the enzyme’s active site .
- Software tools (AutoDock Vina, Schrödinger) simulate ligand binding, with scoring functions prioritizing poses with strong hydrogen bonds to heme iron or hydrophobic contacts .
- Validate predictions via comparative inhibition assays against Candida species .
Q. What strategies resolve contradictions in reported biological activities of similar triazolopyrimidine-thiazole hybrids?
- Systematic SAR studies : Synthesize analogs with substituent variations (e.g., methyl vs. methoxy groups) and test antifungal/anticancer activity .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and MIC thresholds for antimicrobial activity .
- Meta-analysis of in silico vs. in vitro data to identify confounding factors (e.g., membrane permeability) .
Q. How can researchers design assays to differentiate between on-target and off-target effects?
- CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cells .
- Thermal proteome profiling (TPP) : Identifies off-target proteins by monitoring thermal stability shifts .
- Dose-response curves : EC₅₀ shifts in presence of competitive inhibitors confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
